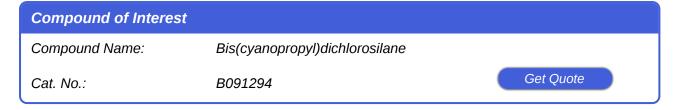


# A Comprehensive Technical Guide to Bis(cyanopropyl)dichlorosilane: Properties, Reactions, and Applications

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Bis(cyanopropyl)dichlorosilane** [CAS Number: 1071-17-6], a bifunctional organosilane, is a versatile chemical intermediate with significant potential in materials science and as a derivatizing agent in various research and development sectors. Its dual reactivity, stemming from the dichlorosilyl group and the terminal nitrile functionalities, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical characteristics of **Bis(cyanopropyl)dichlorosilane**, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications, particularly in the functionalization of surfaces for potential drug delivery systems.

# **Physicochemical Characteristics**

**Bis(cyanopropyl)dichlorosilane** is a straw-colored liquid that is highly sensitive to moisture. Its key physical and chemical properties are summarized in the tables below for easy reference.

## **Table 1: General and Physical Properties**



Property	Value	Reference(s)
CAS Number	1071-17-6	[1]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub> Si	[1]
Molecular Weight	235.19 g/mol	[1]
Appearance	Straw Liquid	
Boiling Point	173-177 °C @ 1 mmHg	[1]
Density	1.166 g/mL at 25 °C	[1]
Refractive Index (n <sup>20</sup> /D)	1.4799	[1]
Flash Point	95 °C	[1]
Purity	Typically ≥95%	[1]

**Table 2: Safety and Handling Information** 

Parameter	Information	Reference(s)
GHS Hazard Statements	H314: Causes severe skin burns and eye damage.	
HMIS Rating	Health: 3, Flammability: 1, Reactivity: 1	[1]
Hydrolytic Sensitivity	High; reacts rapidly with water and protic solvents.	[1]
Handling	Handle under a dry, inert atmosphere (e.g., nitrogen or argon).	[1]
Storage	Store in a cool, dry place in a tightly sealed container.	
Incompatible Materials	Water, alcohols, amines, oxidizing agents.	



# **Chemical Reactivity and Synthesis**

The reactivity of **Bis(cyanopropyl)dichlorosilane** is dominated by the two chlorine atoms attached to the silicon center, which are excellent leaving groups. This allows for facile nucleophilic substitution reactions.

## **Hydrolysis and Condensation**

The most prominent reaction of **Bis(cyanopropyl)dichlorosilane** is its rapid hydrolysis upon contact with water or moisture. The silicon-chlorine bonds are replaced by hydroxyl groups, forming an unstable silanediol intermediate. This intermediate readily undergoes condensation to form polysiloxane chains or cross-linked networks, with the cyanopropyl groups remaining as side chains. This reaction is vigorous and liberates hydrogen chloride (HCl) gas.

# **Reactions with Nucleophiles**

**Bis(cyanopropyl)dichlorosilane** reacts with a variety of nucleophiles, such as alcohols and amines, to form disubstituted silanes. These reactions are typically carried out in the presence of a base (e.g., a tertiary amine like triethylamine) to scavenge the HCl byproduct.

- Reaction with Alcohols: Forms bis(alkoxy)silanes.
- Reaction with Amines: Forms bis(amino)silanes.

# **Synthesis**

The primary industrial synthesis route for **Bis(cyanopropyl)dichlorosilane** is the hydrosilylation of allyl cyanide with dichlorosilane (H<sub>2</sub>SiCl<sub>2</sub>). This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst. The reaction involves the addition of the Si-H bond across the carbon-carbon double bond of allyl cyanide.

# **Experimental Protocols**

The following are representative experimental protocols. All procedures involving **Bis(cyanopropyl)dichlorosilane** should be conducted in a well-ventilated fume hood using appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All glassware should be oven-dried and cooled under an inert atmosphere before use.



# Synthesis of Bis(cyanopropyl)dichlorosilane via Hydrosilylation

#### Materials:

- Dichlorosilane (H<sub>2</sub>SiCl<sub>2</sub>)
- Allyl cyanide
- Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)
- Dry, degassed toluene (reaction solvent)
- High-pressure reactor equipped with a magnetic stir bar, pressure gauge, and inlet/outlet valves.

#### Procedure:

- In a glovebox, charge the high-pressure reactor with dry, degassed toluene and Karstedt's catalyst (e.g., 10-20 ppm Pt relative to the alkene).
- Seal the reactor and transfer it to a fume hood.
- Cool the reactor to a low temperature (e.g., -20 °C) using a suitable cooling bath.
- Carefully condense a slight excess of dichlorosilane into the reactor.
- Slowly add allyl cyanide (2.0 equivalents relative to dichlorosilane) to the cooled reactor via a syringe pump to control the exothermic reaction.
- After the addition is complete, allow the reactor to slowly warm to room temperature and then heat to 60-80 °C.
- Monitor the reaction progress by periodically taking aliquots (with extreme caution) for GC analysis or by monitoring the pressure drop in the reactor.
- Once the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess pressure.



• The crude product can be purified by fractional distillation under reduced pressure to yield pure **Bis(cyanopropyl)dichlorosilane**.

# Reaction with Ethanol to form Bis(3-cyanopropyl)diethoxysilane

#### Materials:

- Bis(cyanopropyl)dichlorosilane
- Anhydrous ethanol
- Dry triethylamine (Et₃N)
- Dry diethyl ether (solvent)
- Schlenk flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

#### Procedure:

- To a Schlenk flask under a nitrogen atmosphere, add a solution of Bis(cyanopropyl)dichlorosilane in dry diethyl ether.
- In a separate flask, prepare a solution of anhydrous ethanol (2.2 equivalents) and dry triethylamine (2.2 equivalents) in dry diethyl ether.
- Cool the **Bis(cyanopropyl)dichlorosilane** solution to 0 °C in an ice bath.
- Add the ethanol/triethylamine solution dropwise to the stirred dichlorosilane solution via the dropping funnel. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride precipitate.
- Wash the precipitate with dry diethyl ether.



- Combine the filtrate and washings and remove the solvent under reduced pressure.
- The resulting crude product can be purified by vacuum distillation to yield Bis(3cyanopropyl)diethoxysilane.

# **Surface Modification of Silica Nanoparticles**

#### Materials:

- Silica nanoparticles (pre-activated by drying under vacuum at >150 °C)
- Bis(cyanopropyl)dichlorosilane
- Anhydrous toluene
- · Dry triethylamine

#### Procedure:

- Disperse the activated silica nanoparticles in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere using sonication.
- Add dry triethylamine (to act as an HCl scavenger) to the silica dispersion.
- In a separate flask, prepare a solution of Bis(cyanopropyl)dichlorosilane in anhydrous toluene.
- Add the Bis(cyanopropyl)dichlorosilane solution dropwise to the stirred silica nanoparticle dispersion at room temperature.
- After the addition, heat the reaction mixture to reflux (around 110 °C for toluene) and maintain for 12-24 hours to ensure complete reaction with the surface silanol groups.
- Cool the mixture to room temperature.
- Isolate the functionalized silica nanoparticles by centrifugation.
- Wash the nanoparticles sequentially with toluene, ethanol, and diethyl ether to remove unreacted silane and byproducts.



• Dry the functionalized nanoparticles under vacuum to yield a fine powder.

# Analytical Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **Bis(cyanopropyl)dichlorosilane** is expected to show three distinct multiplets corresponding to the three methylene groups of the cyanopropyl chain. The approximate chemical shifts (in CDCl<sub>3</sub>) would be:
  - ~2.5 ppm (triplet, 2H, -CH<sub>2</sub>-CN)
  - ~1.9 ppm (multiplet, 2H, -CH<sub>2</sub>-CH<sub>2</sub>-)
  - ~1.2 ppm (multiplet, 2H, Si-CH₂-)

# Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key characteristic peaks for **Bis(cyanopropyl)dichlorosilane** include:

- 2245 cm<sup>-1</sup>: Sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretching vibration.
- 2950-2850 cm<sup>-1</sup>: C-H stretching vibrations of the methylene groups.
- 1420 cm<sup>-1</sup>: CH<sub>2</sub> scissoring vibration.
- 800-850 cm<sup>-1</sup>: Si-C stretching vibration.
- 550-600 cm<sup>-1</sup>: Si-Cl stretching vibrations (this region may be complex).

# **Applications in Drug Development and Research**

While **Bis(cyanopropyl)dichlorosilane** itself is not a therapeutic agent, its derivatives and its use as a surface modifying agent are highly relevant to the field of drug development.

 Functionalization of Surfaces: The primary application in a pharmaceutical context is the functionalization of inorganic substrates, such as silica nanoparticles, for use as drug

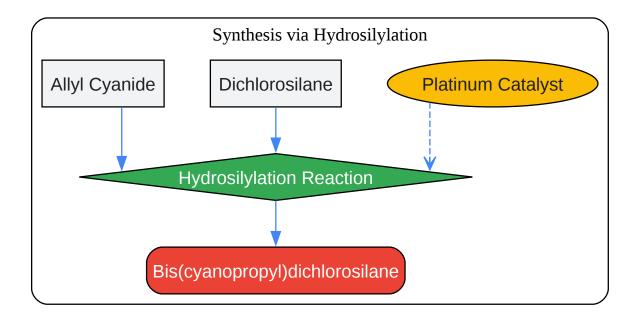


delivery vehicles.[2] The cyanopropyl groups can be further modified, for example, by reduction to primary amines, which can then be used to conjugate drugs, targeting ligands, or polymers like polyethylene glycol (PEG) to improve biocompatibility.[2]

- Chromatographic Stationary Phases: The nitrile group provides a polar functionality. Silanes
  bearing cyanopropyl groups are used to create stationary phases for high-performance liquid
  chromatography (HPLC) and gas chromatography (GC), which can be used in the
  purification and analysis of drug compounds.
- Synthetic Intermediate: The dinitrile functionality can be a precursor to other functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), making it a useful building block in multi-step organic syntheses.

# **Visualized Workflows and Relationships**

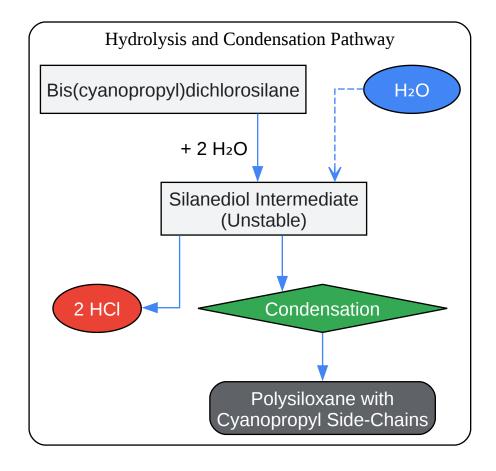
The following diagrams, generated using the DOT language, illustrate key processes involving **Bis(cyanopropyl)dichlorosilane**.



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Caption: Synthesis of **Bis(cyanopropyl)dichlorosilane**.

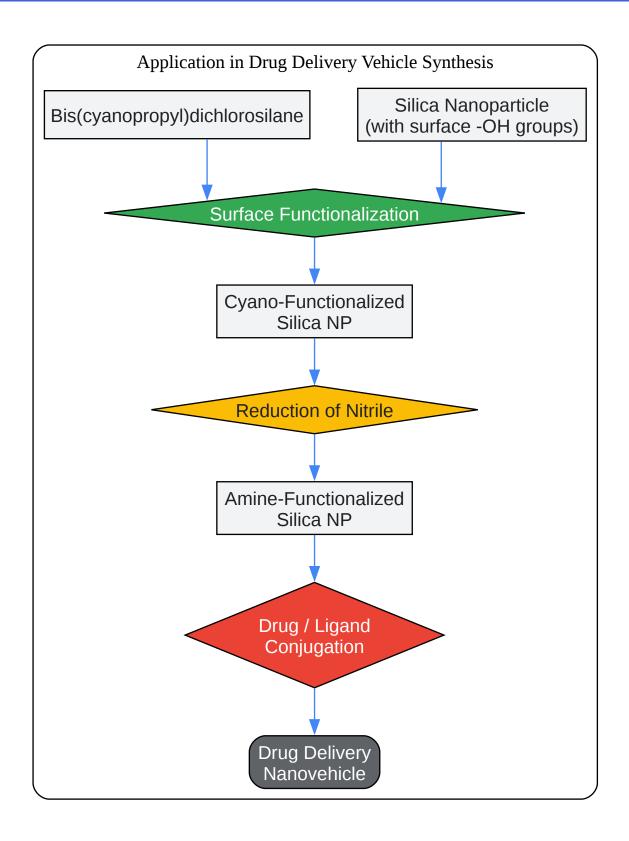




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Caption: Hydrolysis and condensation of the silane.





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